molecular formula C3H4N4O2 B2900118 5-Amino-1,3,4-oxadiazole-2-carboxamide CAS No. 4970-55-2

5-Amino-1,3,4-oxadiazole-2-carboxamide

Cat. No. B2900118
CAS RN: 4970-55-2
M. Wt: 128.091
InChI Key: QBUIFCDHEQYTDG-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-oxadiazole-2-carboxamide is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized using various methods . For instance, one approach involves the cyclization reaction of acylthiosemicarbazides . Another method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of 5-Amino-1,3,4-oxadiazole-2-carboxamide consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles, including 5-Amino-1,3,4-oxadiazole-2-carboxamide, have shown a wide range of reactivity. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives, including 5-Amino-1,3,4-oxadiazole-2-carboxamide, involves various enzymes and proteins that contribute to cell proliferation . These compounds have been shown to inhibit specific biological targets such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Future Directions

Oxadiazoles, including 5-Amino-1,3,4-oxadiazole-2-carboxamide, have shown potential for a wide range of applications . Future research could focus on designing and synthesizing new derivatives with improved properties and exploring their potential applications in various fields .

properties

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUIFCDHEQYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,4-oxadiazole-2-carboxamide

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